molecular formula C16H17NO2 B094092 (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine CAS No. 346704-23-2

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine

Cat. No.: B094092
CAS No.: 346704-23-2
M. Wt: 255.31 g/mol
InChI Key: ZVNDYCMEZPKSHC-UHFFFAOYSA-N
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Description

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is a chemical compound with the molecular formula C16H17NO2 It is known for its unique structure, which includes a benzodioxole ring and a methylbenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-methylbenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • (1,3-Benzodioxol-5-ylmethyl)(4-methylthio)benzylamine
  • (1,3-Benzodioxol-5-ylmethyl)(4-methoxybenzyl)amine
  • (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine

Uniqueness

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is unique due to the presence of both the benzodioxole ring and the methylbenzylamine moiety. This combination imparts specific chemical and biological properties that may not be present in similar compounds. The structural features of this compound allow for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-2-4-13(5-3-12)9-17-10-14-6-7-15-16(8-14)19-11-18-15/h2-8,17H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNDYCMEZPKSHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366051
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645078
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

346704-23-2
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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